Esculentoside Q

Description

Overview of Esculentosides as Triterpenoid (B12794562) Saponins (B1172615) in Phytolaccaceae

Esculentosides are a class of oleanene-type triterpenoid saponins primarily isolated from plants belonging to the Phytolaccaceae family, such as Phytolacca esculenta, P. americana, and P. acinosa. nih.govresearchgate.net Saponins are plant-derived secondary metabolites known for their defensive roles against microorganisms due to their cytotoxic properties. researchgate.net They are glycosides, meaning they consist of a non-sugar aglycone (sapogenin) and a sugar moiety. In the case of esculentosides, the aglycone is a triterpenoid structure. nih.govcabidigitallibrary.org The combination of a fat-soluble aglycone and a water-soluble sugar chain gives saponins a detergent-like ability to interact with cell membranes. cabidigitallibrary.org

The chemical diversity within the esculentoside family is generated by variations in the glycosylation patterns, with molecules featuring mono-, di-, or tri-saccharide units attached at different positions of the triterpenoid backbone. nih.gov The primary sapogenins for esculentosides are jaligonic acid or its 30-methyl ester, phytolaccagenin. nih.gov These compounds have been the subject of research for their potential applications in medicine. researchgate.net

| Compound Class | Chemical Nature | Primary Plant Family | Key Aglycones |

| Esculentosides | Oleanene-type triterpenoid saponins | Phytolaccaceae | Jaligonic acid, Phytolaccagenin |

Significance of Esculentoside Q in Bioactive Natural Product Discovery

While specific research on Esculentoside Q is limited in the available literature, the broader family of esculentosides has demonstrated significant bioactive potential, suggesting promising avenues for the study of related compounds like Esculentoside Q. Bioactive compounds are substances that have a biological effect on living organisms, and they are extensively studied for their potential health benefits, including antioxidant and anti-inflammatory properties. mdpi.commdpi.com

Members of the esculentoside family, such as Esculentoside A, B, and H, have been shown to possess notable anti-inflammatory, antifungal, and anticancer activities. nih.gov For instance, Esculentoside A has been observed to inhibit the production of pro-inflammatory mediators. nih.govnih.gov It has also been shown to halt the growth of human breast and colorectal cancer cells. nih.gov The investigation into these related compounds underscores the potential of Esculentoside Q as a subject for bioactive natural product discovery. The shared triterpenoid saponin (B1150181) structure suggests that Esculentoside Q may exhibit similar valuable biological activities.

| Esculentoside Derivative | Observed Bioactivity |

| Esculentoside A | Anti-inflammatory, Anticancer nih.govnih.govnih.gov |

| Esculentoside B | Antifungal nih.gov |

| Esculentoside H | Anti-inflammatory, Anticancer nih.gov |

Current Gaps and Future Directions in Esculentoside Q Research

The most significant gap in the current body of research is the lack of specific studies focusing on Esculentoside Q. While its existence is noted within the chemical family, its isolation, structural elucidation, and biological activity profile remain largely undocumented in prominent scientific databases. This presents a clear and immediate direction for future research.

Future research efforts should prioritize the following areas:

Isolation and Characterization: The first step is to isolate a sufficient quantity of pure Esculentoside Q from a plant source within the Phytolaccaceae family. Following isolation, comprehensive structural characterization using modern spectroscopic techniques (such as NMR and mass spectrometry) is essential.

Bioactivity Screening: Once characterized, Esculentoside Q should be subjected to a broad range of bioactivity screenings. Based on the activities of other esculentosides, initial investigations should focus on its potential anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms. For example, if anti-inflammatory effects are observed, studies could investigate its impact on key signaling pathways, such as the NF-κB pathway, which is a known target for other esculentosides. nih.gov

Comparative Analysis: A comparative study of the bioactivity of Esculentoside Q with other well-studied esculentosides, like Esculentoside A, would provide valuable insights into the structure-activity relationships within this class of compounds. This could help identify the specific structural features responsible for their biological effects.

Addressing these research gaps will be crucial to unlocking the potential therapeutic value of Esculentoside Q and further understanding the chemical ecology and medicinal potential of the Phytolaccaceae family.

Properties

CAS No. |

139163-19-2 |

|---|---|

Molecular Formula |

C47H74O21 |

Molecular Weight |

975.1 g/mol |

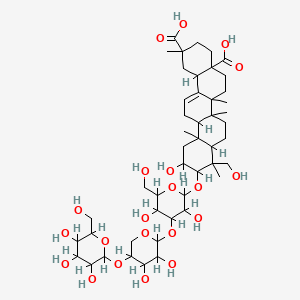

IUPAC Name |

10-[4-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C47H74O21/c1-42(40(59)60)10-12-47(41(61)62)13-11-45(4)20(21(47)14-42)6-7-27-43(2)15-22(51)36(44(3,19-50)26(43)8-9-46(27,45)5)68-39-34(58)35(30(54)24(17-49)65-39)67-37-32(56)29(53)25(18-63-37)66-38-33(57)31(55)28(52)23(16-48)64-38/h6,21-39,48-58H,7-19H2,1-5H3,(H,59,60)(H,61,62) |

InChI Key |

DQEHJIYKDAIEDH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

Synonyms |

3-O-(beta-D-glucopyranosyl(1-4)-beta-D-xylopyranosyl(1-4)-beta-D-glucopyranosyl)jaligonic acid esculentoside Q |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Esculentosides

Elucidation of Esculentoside Biosynthesis

Precursor Pathways in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The foundation for all triterpenoids, including the aglycones of saponins (B1172615), is laid through the isoprenoid biosynthetic pathways. Plants primarily utilize two routes to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. For triterpenoid biosynthesis, the MVA pathway is generally considered the dominant route, particularly in the cytoplasm and mitochondria.

Mevalonate Pathway (MVA): This pathway initiates with acetyl-CoA, which is condensed to form acetoacetyl-CoA. A further condensation with another acetyl-CoA unit yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting step involves the reduction of HMG-CoA to mevalonate by HMG-CoA reductase. Mevalonate is then phosphorylated twice to produce mevalonate-5-phosphate and mevalonate-5-pyrophosphate, which are subsequently decarboxylated to yield IPP. Isomerization of IPP generates DMAPP. Sequential additions of IPP units to DMAPP lead to the formation of geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally geranylgeranyl pyrophosphate (GGPP, C20). For triterpenoids, two molecules of FPP are condensed head-to-head to form squalene (B77637) (C30).

Squalene Cyclization: Squalene serves as the direct linear precursor for all cyclic triterpenoids. The cyclization of squalene is a pivotal step, catalyzed by squalene cyclase enzymes. This reaction involves the electrophilic attack of a proton or a Lewis acid on the terminal epoxide of oxidosqualene (formed by the oxidation of squalene), initiating a cascade of cyclization reactions. Depending on the specific squalene cyclase involved, this process leads to the formation of various tetracyclic or pentacyclic triterpenoid skeletons. For instance, cycloartenol (B190886) is a common product in plants, serving as a precursor for many phytosterols (B1254722) and saponins, while lanosterol (B1674476) is the primary precursor in animals and fungi. These cyclized triterpenoids represent the aglycone framework upon which further modifications occur.

| Stage | Key Intermediates/Products | Enzymes Involved (General) |

| Isoprenoid Synthesis | Acetyl-CoA, HMG-CoA, Mevalonate, IPP, DMAPP | HMG-CoA Reductase, Mevalonate Kinase, Phosphomevalonate Decarboxylase |

| Prenyl Pyrophosphate Formation | GPP (C10), FPP (C15) | Prenyltransferases |

| Squalene Formation | Squalene (C30) | Squalene Synthase |

| Squalene Cyclization | Oxidosqualene, Cycloartenol/Lanosterol | Squalene Cyclase (e.g., OSC) |

Proposed Enzymatic Modifications in Esculentoside Q Formation

Following the formation of the basic triterpenoid skeleton, a series of enzymatic modifications are essential for the synthesis of complex saponins like Esculentoside Q. These modifications typically include glycosylation, hydroxylation, and methylation, which are carried out by specific families of enzymes. While the precise enzymes and sequences for Esculentoside Q are still subjects of ongoing research, general mechanisms observed in triterpenoid saponin biosynthesis provide a framework for understanding its formation.

Glycosylation: This is a hallmark of saponin biosynthesis, involving the sequential attachment of sugar units (such as glucose, galactose, rhamnose, xylose, and arabinose) to the triterpenoid aglycone. Glycosyltransferases (GTs) are responsible for catalyzing these reactions, using activated sugar nucleotides (e.g., UDP-glucose) as donors. Glycosylation typically occurs at specific hydroxyl groups on the aglycone, most commonly at the C-3 position, but also at other sites like C-23, C-24, C-26, or C-28, depending on the specific saponin. The pattern, number, and type of sugar residues attached significantly influence the saponin's properties. For Esculentoside Q, specific glycosyltransferases would be proposed to attach its characteristic sugar chains to the triterpenoid backbone.

Hydroxylation: The introduction of hydroxyl groups at specific positions on the triterpenoid skeleton is often mediated by cytochrome P450 monooxygenases (CYPs). These enzymes play a crucial role in diversifying triterpenoid structures by oxidizing specific carbon atoms. Hydroxylation can occur at various positions, including the methyl groups or within the ring structures, leading to compounds with altered polarity and biological activity. For Esculentoside Q, specific hydroxylations are integral to its unique structure.

Methylation: Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. Methylation can occur on hydroxyl groups (O-methylation) or carbon atoms (C-methylation) of the triterpenoid aglycone or even on sugar residues. This modification can alter the solubility, stability, and biological interactions of the saponin.

The precise sequence and combination of these enzymatic steps—glycosylation, hydroxylation, and methylation—on a specific triterpenoid precursor (e.g., a derivative of cycloartenol) are proposed to lead to the final structure of Esculentoside Q. For example, a proposed pathway might involve initial hydroxylation at specific sites on the aglycone, followed by the attachment of a primary glucose unit at C-3, and subsequently, the addition of further sugar residues and potentially methylation at other positions.

| Proposed Modification Type | Potential Target Positions (on Triterpenoid Skeleton) | Enzyme Family (General) | Role in Saponin Structure |

| Glycosylation | C-3, C-16, C-23, C-28, etc. | Glycosyltransferases | Attaches sugar moieties; influences solubility and bioactivity |

| Hydroxylation | C-6, C-11, C-16, C-20, methyl groups, etc. | Cytochrome P450s (CYPs) | Alters polarity, creates sites for further modification |

| Methylation | Hydroxyl groups (O-methylation), Carbon atoms (C-methylation) | Methyltransferases | Modifies polarity, stability, and interaction potential |

Compound List:

Esculentoside Q

Acetyl-CoA

HMG-CoA (3-hydroxy-3-methylglutaryl-CoA)

Mevalonate

IPP (Isopentenyl pyrophosphate)

DMAPP (Dimethylallyl pyrophosphate)

GPP (Geranyl pyrophosphate)

FPP (Farnesyl pyrophosphate)

Squalene

Oxidosqualene

Cycloartenol

Lanosterol

Preclinical Research on Esculentoside Q in Disease Models Mechanistic Studies

Studies in Inflammatory Disease Models

Acute Liver Injury Models (e.g., CCl4 and GalN/LPS-induced injury)

Esculentoside A (EsA) has demonstrated significant protective effects against acute liver injury induced by carbon tetrachloride (CCl4) and D-galactosamine/lipopolysaccharide (GalN/LPS) in mice plos.orgnih.govnih.govresearchgate.net. Research indicates that EsA treatment reduces liver histopathological damage, lowers serum levels of hepatic enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and mitigates oxidative stress by preventing malondialdehyde (MDA) release and increasing glutathione (B108866) peroxidase (GSH-Px) activity plos.orgnih.govnih.gov. Furthermore, EsA treatment significantly decreased the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) plos.orgnih.govnih.govresearchgate.net. Immunohistochemical staining revealed that EsA markedly inhibited the overexpression of inflammatory cell markers like F4/80 and CD11b plos.orgnih.gov. Mechanistically, EsA has been shown to inhibit activated nuclear factor-kappa B (NF-κB) signaling pathways, including the phosphorylation of IκBα, and also affects the extracellular signal-regulated kinase (ERK) signaling pathway plos.orgnih.govnih.govpsu.edu. EsA also upregulated peroxisome proliferator-activated receptor gamma (PPAR-γ) expression in LO2 cells and reduced reactive oxygen species (ROS) plos.orgnih.govnih.govresearchgate.net. While EsA demonstrated efficacy in reducing inflammation and oxidative stress, it did not appear to affect CCl4-induced hepatocyte apoptosis as assessed by TUNEL staining and expression of Bax, Caspase-3, and cleaved Caspase-3 plos.orgnih.govnih.gov.

Table 1: Effects of Esculentoside A in Acute Liver Injury Models

| Parameter | CCl4/GalN/LPS-Induced Liver Injury (EsA Treatment vs. Model) | Source(s) |

| Hepatic Enzymes (AST, ALT) | Decreased | plos.orgnih.govnih.gov |

| TNF-α | Decreased | plos.orgnih.govnih.govresearchgate.net |

| IL-1β | Decreased | plos.orgnih.govnih.gov |

| IL-6 | Decreased | plos.orgnih.govnih.govresearchgate.net |

| MDA | Decreased | plos.orgnih.govnih.gov |

| GSH-Px Activity | Increased | plos.orgnih.govnih.gov |

| ROS | Reduced | plos.orgnih.govnih.gov |

| F4/80 & CD11b (Inflammatory Cells) | Inhibited overexpression | plos.orgnih.gov |

| NF-κB Pathway Activation | Inhibited | plos.orgnih.govnih.govpsu.edu |

| ERK Pathway Activation | Inhibited | plos.orgnih.govnih.govpsu.edu |

| PPAR-γ Expression | Upregulated (in LO2 cells) | plos.orgnih.govnih.govresearchgate.net |

| Hepatocyte Apoptosis | No significant effect observed | plos.orgnih.govnih.gov |

Acute Lung Injury (ALI) Models (e.g., LPS-induced ALI)

Esculentoside A (EsA) exhibits protective effects in lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. EsA treatment reduced inflammatory infiltration, thickening of the alveolar wall, and pulmonary congestion nih.gov. Levels of pro-inflammatory cytokines, specifically TNF-α and IL-6, which are elevated by LPS, were significantly decreased in the bronchoalveolar lavage fluid (BALF) of EsA-pretreated mice nih.gov. Mechanistically, EsA was found to suppress inflammatory responses by inhibiting the over-activity of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, as evidenced by the suppression of IκBα phosphorylation and the phosphorylation of p38 and extracellular signal-regulated kinase (ERK) plos.orgnih.gov.

Table 2: Effects of Esculentoside A in LPS-Induced Acute Lung Injury

| Parameter | LPS-Induced ALI (EsA Treatment vs. Model) | Source(s) |

| Inflammatory Infiltration | Reduced | nih.gov |

| Alveolar Wall Thickening | Reduced | nih.gov |

| Pulmonary Congestion | Reduced | nih.gov |

| TNF-α (in BALF) | Decreased | nih.gov |

| IL-6 (in BALF) | Decreased | nih.gov |

| IκBα Phosphorylation | Suppressed | plos.orgnih.gov |

| p38 MAPK Phosphorylation | Suppressed | nih.gov |

| ERK MAPK Phosphorylation | Suppressed | nih.gov |

| NF-κB Pathway Activation | Inhibited | plos.orgnih.gov |

Ulcerative Colitis Models (e.g., DSS-induced colitis, LPS-induced intestinal neuronal cells)

Esculentoside A (EsA) has demonstrated therapeutic effects in ulcerative colitis (UC) models. In dextran (B179266) sulfate (B86663) sodium (DSS)-induced UC in rats, EsA treatment improved histological scores of colitis and inhibited inflammatory responses by reducing levels of IL-6 and TNF-α in serum nih.gov. EsA also influenced the hydrogen sulfide (B99878) (H2S)/cystathionine (B15957) γ-lyase (CSE) and nitric oxide (NO)/neuronal nitric oxide synthase (nNOS) systems, reducing NO and H2S levels in serum and affecting the expression of CSE, cystathionine β-synthase (CBS), and nNOS in colon tissue nih.gov. In vitro studies using lipopolysaccharide (LPS)-stimulated primary intestinal neuronal cells, EsA treatment eased viability loss, proliferation inhibition, and apoptosis induced by LPS, while also inhibiting IL-6, TNF-α, CSE, CBS, and nNOS expression in these cells nih.govnih.gov. EsA has also been shown to attenuate apoptosis and inflammation in TNBS-induced UC by inhibiting NF-κB translocation nih.govresearchgate.net.

Table 3: Effects of Esculentoside A in Ulcerative Colitis Models

| Parameter | DSS-Induced UC (EsA Treatment vs. Model) | LPS-Induced Intestinal Neuronal Cells (EsA Treatment vs. Model) | Source(s) |

| Histological Score of Colitis | Improved | - | nih.gov |

| IL-6 | Reduced (serum) | Reduced (cells) | nih.govnih.govresearchgate.net |

| TNF-α | Reduced (serum) | Reduced (cells) | nih.govnih.govresearchgate.net |

| NO Levels | Reduced (serum) | - | nih.gov |

| H2S Levels | Reduced (serum) | - | nih.gov |

| CSE Expression | Reduced (colon tissue) | Reduced (cells) | nih.gov |

| CBS Expression | Reduced (colon tissue) | Reduced (cells) | nih.gov |

| nNOS Expression | Reduced (colon tissue) | Reduced (cells) | nih.gov |

| LPS-induced Cell Viability Loss | - | Eased | nih.govnih.gov |

| LPS-induced Cell Proliferation Inhibition | - | Eased | nih.govnih.gov |

| LPS-induced Cell Apoptosis | - | Reversed | nih.govnih.gov |

| NF-κB Translocation | Inhibited | - | nih.govresearchgate.net |

Neuroinflammatory Disease Models (e.g., LPS-stimulated microglia, Aβ1-42-induced primary microglia)

Esculentoside A (EsA) demonstrates significant anti-inflammatory activity in microglial cells, both in BV2 and primary microglia cell models stimulated by lipopolysaccharide (LPS). EsA pretreatment decreased LPS-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) researchgate.netnih.gov. It also impeded the LPS-mediated upregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, IL-6, IL-12, and TNF-α researchgate.netnih.gov. Mechanistically, EsA suppressed NF-κB p65 translocation by inhibiting IκBα phosphorylation and degradation in LPS-treated BV2 cells researchgate.net. EsA also reduced the phosphorylation levels of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, and inhibited NLRP3 inflammasome-mediated caspase-1 activation in LPS-stimulated BV2 cells researchgate.netnih.gov. Furthermore, EsA reduced β-amyloid1-42 (Aβ1-42)-induced production of TNF-α, IL-1β, and IL-6 in primary microglia, suggesting a role in mitigating neuroinflammation associated with Alzheimer's disease researchgate.netnih.govnih.gov.

Table 4: Effects of Esculentoside A in Neuroinflammatory Models

| Parameter | LPS-Stimulated Microglia (EsA Treatment vs. Model) | Aβ1-42-Induced Primary Microglia (EsA Treatment vs. Model) | Source(s) |

| Nitric Oxide (NO) | Decreased | - | researchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | Decreased | - | researchgate.netnih.gov |

| iNOS Expression | Decreased | - | researchgate.netnih.gov |

| COX-2 Expression | Decreased | - | researchgate.netnih.gov |

| IL-1β | Decreased | Decreased | researchgate.netnih.govnih.gov |

| IL-6 | Decreased | Decreased | researchgate.netnih.govnih.gov |

| IL-12 | Decreased | - | researchgate.netnih.gov |

| TNF-α | Decreased | Decreased | researchgate.netnih.govnih.gov |

| IκBα Phosphorylation | Inhibited | - | researchgate.net |

| NF-κB p65 Translocation | Suppressed | - | researchgate.net |

| ERK, JNK, p38 MAPK Phosphorylation | Decreased | Decreased | researchgate.netnih.gov |

| NLRP3 Inflammasome Activation/Caspase-1 | Inhibited | - | researchgate.net |

Sepsis-Induced Acute Kidney Injury Models

Esculentoside A (EsA) has demonstrated a protective effect against sepsis-induced acute kidney injury (AKI) in rats. Studies using the cecal ligation and puncture (CLP) model for sepsis showed that EsA treatment significantly reduced renal tubular damage and improved renal function by decreasing blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels nih.gov. EsA also inhibited the excessive generation of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the serum of septic rats nih.gov. Furthermore, EsA downregulated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in renal tissues and suppressed the production of MDA while enhancing superoxide (B77818) dismutase (SOD) activity in the septic kidney nih.gov. Mechanistically, EsA was found to inhibit CLP-induced increases in high-mobility group box 1 (HMGB1), Toll-like receptor-4 (TLR4), and myeloid differentiation primary response 88 (MyD88), and the nuclear accumulation of NF-κB p65 in renal tissues nih.gov. In vitro, EsA administration inhibited LPS-induced alterations of AKI-related factors in HK-2 cells nih.gov.

Table 5: Effects of Esculentoside A in Sepsis-Induced Acute Kidney Injury

| Parameter | CLP-Induced Sepsis-AKI (EsA Treatment vs. Model) | Source(s) |

| Renal Tubular Damage Score | Lowered | nih.gov |

| Blood Urea Nitrogen (BUN) | Decreased | nih.gov |

| Creatinine | Decreased | nih.gov |

| TNF-α | Decreased (serum) | nih.gov |

| IL-1β | Decreased (serum) | nih.gov |

| IL-6 | Decreased (serum) | nih.gov |

| COX-2 Expression | Downregulated (renal tissue) | nih.gov |

| iNOS Expression | Downregulated (renal tissue) | nih.gov |

| Malondialdehyde (MDA) | Suppressed (kidney) | nih.gov |

| Superoxide Dismutase (SOD) Activity | Enhanced (kidney) | nih.gov |

| HMGB1 | Inhibited (CLP-induced increase) | nih.gov |

| TLR4 | Inhibited (CLP-induced increase) | nih.gov |

| MyD88 | Inhibited (CLP-induced increase) | nih.gov |

| NF-κB p65 Nuclear Accumulation | Inhibited | nih.gov |

Investigation in Autoimmune Disease Models (e.g., SLE model)

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by multisystemic inflammation and the production of autoantibodies. Animal models, such as the MRL/lpr mouse strain, are commonly used to study SLE pathogenesis and evaluate potential therapeutic interventions, particularly focusing on lupus nephritis (LN), a common and severe manifestation of SLE researchgate.netnih.govresearchgate.netnih.govnih.gov. Esculentoside A has been investigated for its potential protective effects in these models.

Research in MRL/lpr mice has indicated that Esculentoside A can alleviate lupus nephritis by modulating key immune cells and inflammatory mediators researchgate.netnih.govresearchgate.netnih.govnih.gov. Studies have shown that EsA treatment leads to a downregulation in the proportion of Mucosal-Associated Invariant T (MAIT) cells within the kidney tissue researchgate.netnih.govresearchgate.net. MAIT cells are known to produce pro-inflammatory cytokines, and their modulation by EsA appears to be a significant aspect of its therapeutic action. Furthermore, EsA has been demonstrated to reduce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17) researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Concurrently, EsA treatment has been associated with an increase in the immunomodulatory cytokine Interleukin-2 (IL-2) researchgate.netnih.govresearchgate.net. Additional studies suggest EsA may promote the proliferation of CD19+ IL-35+ regulatory B (Breg) cells and upregulate IL-35, while decreasing IL-17 secretion, thereby contributing to immune balance nih.govkarger.com. Mechanistically, EsA has also been observed to inhibit renal cell proliferation (indicated by PCNA expression) and promote the expression of apoptosis-related proteins such as caspase-3, Fas, and FasL in renal cells, suggesting a role in mitigating renal damage nih.gov.

Table 2: Esculentoside A Effects on Immune Parameters in SLE Models (MRL/lpr mice)

| Parameter | Role/Type | Effect of Esculentoside A | Citation(s) |

| MAIT cells (kidney) | Immune cell population | Downregulated | researchgate.netnih.govresearchgate.net |

| TNF-α | Pro-inflammatory cytokine | Reduced | researchgate.netresearchgate.netresearchgate.netnih.gov |

| IFN-γ | Pro-inflammatory cytokine | Reduced | researchgate.netnih.govresearchgate.net |

| IL-17 | Pro-inflammatory cytokine | Reduced | researchgate.netnih.govresearchgate.net |

| IL-2 | Immunomodulatory cytokine | Increased | researchgate.netnih.govresearchgate.net |

| CD19+ IL-35+ Breg cells | Regulatory B cells | Promoted proliferation | nih.govkarger.com |

| IL-35 | Immunomodulatory cytokine | Upregulated | nih.gov |

| IL-10 | Immunomodulatory cytokine | Increased | nih.gov |

| PCNA | Proliferation marker (renal cells) | Inhibited | nih.gov |

| Caspase-3, Fas, FasL | Apoptosis-related proteins (renal cells) | Promoted | nih.gov |

Structure Activity Relationship Sar Studies of Esculentoside Q and Its Derivatives

Synthetic Modification Strategies for Esculentoside Q

Synthetic modification of Esculentoside Q and its aglycone, phytolaccagenin, is a key strategy for exploring its therapeutic potential and understanding its SAR. Research has demonstrated the synthesis of a wide array of derivatives to evaluate their biological activities, such as anti-inflammatory and hemolytic effects. nih.gov These strategies often involve targeted alterations at various positions of the oleanene-type triterpenoid (B12794562) core or modifications of the sugar chains attached to it.

Common synthetic strategies include:

Modification of the aglycone: Chemical reactions are employed to introduce different functional groups to the core triterpenoid structure. This can involve oxidation, reduction, or the addition of various substituents to alter properties like lipophilicity and steric hindrance.

Fragmentation and reassembly: In some approaches, the natural product is deconstructed into smaller molecular fragments. These fragments can then be reassembled into novel scaffolds, potentially leading to simplified structures that are easier to synthesize while retaining or enhancing pharmacological effects.

These synthetic efforts are crucial for generating a diverse library of compounds, which can then be screened for improved biological activity and more favorable pharmacokinetic profiles.

Correlations Between Structural Features and Anti-inflammatory Potency

SAR studies have revealed important correlations between the structural features of Esculentoside Q derivatives and their anti-inflammatory potency. A key finding is that modifications to the core aglycone structure can significantly influence activity. For instance, research on derivatives of esculentoside A and its aglycone, phytolaccagenin, showed that both the aglycone itself and its derivatives exhibited stronger inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production compared to the parent glycoside, Esculentoside A, and its glycoside derivatives. nih.gov NO is a key mediator in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory potential.

This suggests that the presence of the sugar chain in Esculentoside A may reduce its anti-inflammatory activity. The aglycone, being more lipophilic, may have better cell membrane permeability, allowing it to reach its intracellular targets more effectively. Further modifications at the C-3 position of similar triterpenoid saponin (B1150181) skeletons have been shown to immensely improve anti-inflammatory activities. mdpi.com The nature and hydrophilicity of amino acid residues attached as derivatives also influence the anti-inflammatory activity to a great extent. mdpi.comresearchgate.net

The following table summarizes the general findings on the anti-inflammatory activity of Esculentoside A and its aglycone derivatives.

| Compound Type | General Anti-inflammatory Activity (NO Inhibition) |

| Esculentoside A and its glycoside derivatives | Lower |

| Phytolaccagenin (aglycone) and its derivatives | Higher |

This table provides a generalized comparison based on initial findings.

Relationships Between Molecular Structure and Anti-proliferative Effects

The anti-proliferative effects of Esculentoside Q and its derivatives are also closely linked to their molecular structure. Esculentoside A has been shown to inhibit the proliferation of various human colorectal cancer cells, with IC50 values ranging from 16 to 24 μM. nih.govresearchgate.net This anti-proliferative activity is attributed to its ability to induce G0/G1 cell cycle arrest. nih.gov

Influence of Glycosylation Patterns on Biological Activities

Glycosylation, the attachment of sugar moieties, plays a profound role in the biological activities of saponins (B1172615) like Esculentoside Q. The nature, number, and position of these sugar chains can significantly modulate the compound's pharmacological properties, including its anti-inflammatory and anti-proliferative effects.

In the context of anti-inflammatory activity, studies on Esculentoside A have shown that the aglycone (the non-sugar part) and its derivatives exhibit higher inhibitory effects on NO production compared to the glycosylated parent compound. nih.gov This suggests that the sugar chain may hinder the molecule's ability to interact with its target or reduce its bioavailability at the site of action. The removal of the sugar moiety can lead to a more potent anti-inflammatory response.

Conversely, the influence of glycosylation on anti-proliferative activity is more complex. While the aglycone's structure is fundamental, the sugar chains can also contribute to the compound's efficacy. For other natural compounds, it has been observed that the presence of sugar moieties can be crucial for their inhibitory activity against certain enzymes. nih.gov Glycosylation can affect a molecule's solubility, stability, and ability to be transported across cell membranes, all of which are critical for its biological function. researchgate.netnih.gov The specific pattern of glycosylation can therefore fine-tune the biological activity, sometimes enhancing it and at other times diminishing it, depending on the specific biological endpoint being measured.

Comparative SAR with Other Oleanene-Type Saponins

Comparing the structure-activity relationships of Esculentoside Q with other oleanene-type saponins provides a broader understanding of the structural requirements for biological activity within this class of compounds. Oleanene-type saponins share a common pentacyclic triterpenoid aglycone skeleton but differ in their substitution patterns and attached sugar chains.

One key observation is the role of the aglycone versus the glycoside. As seen with Esculentoside A, the aglycone often exhibits more potent in vitro anti-inflammatory activity than its corresponding glycoside. nih.gov This trend is also observed with other saponins, where the removal of sugar chains can enhance certain biological effects. However, this is not a universal rule, as the sugar moieties can also play a role in targeting specific receptors or improving the pharmacokinetic properties of the molecule.

Advanced Analytical Methodologies for Esculentoside Q Research

Quantitative Determination in Biological Matrices

Accurate quantification of Esculentoside Q in biological matrices such as plasma, urine, and tissues is fundamental for pharmacokinetic and metabolic studies. This is predominantly achieved through powerful hyphenated chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of saponins (B1172615) like Esculentoside Q in biological fluids. nih.gov This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often encountered in pharmacokinetic studies.

The general workflow for LC-MS/MS analysis involves several key steps. Initially, the biological sample, such as plasma, undergoes a preparation process to isolate the analyte from matrix interferences. nih.gov A common technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, in the analysis of the related saponin (B1150181) Esculentoside A, LLE with n-butanol has been effectively used. nih.gov Following extraction, the sample is injected into the HPLC system. Chromatographic separation is typically achieved on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with an acid modifier like acetic or formic acid to improve peak shape and ionization efficiency, is used to elute the compounds. nih.gov

After separation by HPLC, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions of the analyte, often as adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). nih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion of Esculentoside Q is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise. researchgate.net For example, in the analysis of Esculentoside A, the precursor-to-product ion transition of m/z 849.3 [M+Na]⁺ → m/z 805.3 was monitored. nih.gov A similar specific transition would be established for the quantitative analysis of Esculentoside Q. The method is validated for linearity, accuracy, precision, recovery, and matrix effect to ensure reliable results. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Saponin Quantification (based on Esculentoside A analysis)

| Parameter | Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 2.1 mm × 50 mm, 3 µm) nih.gov |

| Mobile Phase | Methanol-water with 0.1% acetic acid (70:30, v/v) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Monitored Transition | e.g., m/z 849.3 → m/z 805.3 for Esculentoside A nih.gov |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is another powerful tool used in the study of Esculentoside Q, particularly for metabolite profiling and identification. nih.govfrontiersin.orgmdpi.com UPLC utilizes smaller particle size columns (<2 µm) compared to traditional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. frontiersin.org

In the context of Esculentoside Q research, UPLC-Q-TOF/MS is invaluable for identifying potential metabolites in biological samples. researchgate.net After administration of Esculentoside Q, samples such as plasma, urine, or feces can be analyzed to screen for related compounds. The high mass accuracy of the TOF analyzer (typically <5 ppm error) allows for the determination of the elemental composition of the parent compound and its metabolites. frontiersin.org By comparing the mass spectra of the parent drug and its metabolites, common fragmentation patterns and mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, glucuronidation, sulfation) can be identified. researchgate.net

The workflow involves chromatographic separation of the metabolites by UPLC, followed by detection with the Q-TOF mass spectrometer. The instrument can be operated in full-scan MS mode to detect all ions within a certain mass range, and in MS/MS mode to obtain fragmentation data for structural elucidation. frontiersin.org The fragmentation patterns observed can provide crucial information about the structure of the metabolites. frontiersin.org For instance, the loss of a sugar moiety would result in a characteristic mass difference. This untargeted or semi-targeted approach is instrumental in building a comprehensive picture of the metabolic fate of Esculentoside Q in the body. mdpi.com

Structural Elucidation Techniques for Novel Esculentoside Derivatives

The discovery and characterization of new, naturally occurring derivatives of Esculentoside Q or novel metabolites require sophisticated spectroscopic techniques to determine their precise chemical structures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI/MS) is a fundamental technique for the structural elucidation of novel compounds. rsc.orgmdpi.com It provides the accurate mass of the molecular ion, which is the first and most critical piece of information for determining the molecular formula of an unknown compound. rsc.org The high resolution of instruments like Orbitrap or FT-ICR-MS allows for the differentiation between compounds with very similar masses (isobars). mdpi.com

For a novel Esculentoside derivative, HR-ESI/MS would be used to obtain a high-accuracy mass measurement of its molecular ion. From this, a list of possible elemental compositions can be generated. By considering the likely elements present in a natural product (C, H, O, and possibly N or S), the most plausible molecular formula can be deduced. rsc.org Furthermore, tandem MS (MS/MS) experiments performed on a high-resolution instrument can provide accurate mass measurements of the fragment ions. This data is invaluable for piecing together the structure of the molecule, such as identifying the aglycone core and the sugar moieties and their sequence in the case of saponins. mdpi.com

While mass spectrometry provides information about the mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the complete three-dimensional structure of a molecule. nih.govsartorius.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. sartorius.com

1D NMR: The most common 1D NMR experiments are ¹H NMR and ¹³C NMR. The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature (e.g., methyl, methylene, methine, quaternary, carbonyl). nih.gov

2D NMR: 2D NMR experiments provide correlation information between different nuclei, which is essential for assembling the molecular structure. Key 2D NMR experiments for elucidating the structure of a novel Esculentoside derivative include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule, such as the protons within a sugar ring or on the triterpenoid (B12794562) backbone. sartorius.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of the carbon atom to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the sugar units to each other and to the aglycone backbone. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry and conformation of the molecule. rsc.org

By systematically analyzing the data from these NMR experiments, the complete structure of a novel Esculentoside derivative, including the nature and attachment points of the sugar chains and the stereochemistry of the aglycone, can be determined. rsc.orgmdpi.com

Table 2: Key NMR Experiments for Structural Elucidation of Esculentoside Derivatives

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Number and type of protons, their chemical environment, and scalar couplings. nih.gov |

| ¹³C NMR | Number and type of carbon atoms. nih.gov |

| COSY | Connectivity between coupled protons (¹H-¹H J-coupling). sartorius.com |

| HSQC/HMQC | Direct one-bond correlation between protons and carbons (¹H-¹³C). mdpi.com |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons, used to connect molecular fragments. mdpi.com |

| NOESY/ROESY | Through-space proximity of protons, used to determine stereochemistry and conformation. rsc.org |

Molecular and Cellular Biology Techniques in Esculentoside Q Studies

To understand the biological activities and mechanisms of action of Esculentoside Q at the molecular and cellular levels, a variety of standard laboratory techniques are employed. These methods allow researchers to investigate how Esculentoside Q affects cellular processes such as proliferation, apoptosis, and gene expression.

Commonly used techniques include:

Cell Viability and Proliferation Assays: Assays such as the MTT, MTS, or CCK-8 assay are used to determine the effect of Esculentoside Q on the metabolic activity and viability of cells. nih.govresearchgate.netresearchgate.net These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, providing an indication of cell viability. nih.gov Proliferation can be more directly measured using methods like the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, which labels newly synthesized DNA in proliferating cells. researchgate.net

Western Blotting: This technique is used to detect and semi-quantify the expression levels of specific proteins within a cell. nih.govnih.gov For example, to investigate if Esculentoside Q induces apoptosis, researchers might perform a western blot to measure the levels of key apoptotic proteins like caspases, Bax, and Bcl-2. mdpi.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. nih.govbio-rad.com

Quantitative Polymerase Chain Reaction (qPCR): Also known as real-time PCR, qPCR is used to measure the expression levels of specific genes. nih.govnih.gov For instance, if Esculentoside Q is hypothesized to have anti-inflammatory effects, qPCR could be used to quantify the mRNA levels of pro-inflammatory cytokine genes like TNF-α, IL-6, and IL-1β in cells treated with Esculentoside Q. mdpi.com The technique works by amplifying a specific target DNA sequence and monitoring the amplification in real-time using fluorescent probes. youtube.com

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In Esculentoside Q research, flow cytometry can be used for cell cycle analysis (to see if the compound causes cell cycle arrest) by staining cells with a DNA-binding dye like propidium (B1200493) iodide. nih.gov It can also be used to quantify apoptosis using annexin (B1180172) V/propidium iodide staining. sartorius.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of Esculentoside Q research, it can be used to measure the concentration of secreted proteins, such as cytokines or growth factors, in the cell culture medium to assess the compound's effect on cellular signaling and communication. nih.gov

These molecular and cellular biology techniques, often used in combination, provide a powerful toolkit for elucidating the mechanisms through which Esculentoside Q exerts its biological effects.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Esculentoside Q |

| Esculentoside A |

| Ginsenoside Rg1 |

| Bax |

| Bcl-2 |

| TNF-α |

| IL-6 |

| IL-1β |

| annexin V |

| propidium iodide |

| n-butanol |

| methanol |

| acetonitrile |

| acetic acid |

| formic acid |

Gene Expression Analysis (e.g., Quantitative Real-Time PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a laboratory technique used to measure the quantity of a specific RNA sequence. By measuring the amount of messenger RNA (mRNA) for a particular gene, scientists can infer the level of that gene's expression, or activity. In pharmacological research, qRT-PCR can determine if a compound like a saponin alters the expression of genes involved in specific cellular processes, such as inflammation, cell growth, or apoptosis.

No research data is available on the use of qRT-PCR to analyze the effects of Esculentoside Q on gene expression.

Protein Expression Analysis (e.g., Western Blot)

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample of tissue or cells. The method involves separating proteins by size, transferring them to a membrane, and then using specific antibodies to label a target protein. This technique can reveal whether a compound increases or decreases the amount of key proteins, such as those in signaling pathways that regulate cellular responses. For example, studies on other esculentosides have used Western blot to analyze effects on proteins like NF-κB and JNK, which are central to inflammatory responses. nih.gov

No research data is available on the use of Western blot to analyze the effects of Esculentoside Q on protein expression.

Cell Viability and Proliferation Assays (e.g., CCK-8, MTT assay)

Cell viability and proliferation assays are fundamental tools for assessing the health of cells after treatment with a chemical compound. The MTT and CCK-8 assays are colorimetric methods that measure the metabolic activity of cells. A change in color intensity indicates whether the compound is cytotoxic (kills cells) or inhibits cell proliferation. For instance, the CCK-8 assay was used to show that Esculentoside A can inhibit the proliferation of certain cancer cells and affect the viability of neuronal cells under inflammatory conditions. nih.gov

No research data is available from CCK-8, MTT, or other assays to determine the effects of Esculentoside Q on cell viability and proliferation.

Flow Cytometry for Apoptosis and Cell Death Analysis

Flow cytometry is a sophisticated technology used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. For apoptosis research, cells can be stained with fluorescent markers, such as Annexin V and propidium iodide (PI), to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.govmiltenyibiotec.com This provides detailed, quantitative data on how a compound induces cell death. Studies on Esculentoside A have employed flow cytometry to confirm its role in inducing apoptosis in specific cell types. nih.gov

No research data is available on the use of flow cytometry to analyze Esculentoside Q-induced apoptosis or cell death.

Immunohistochemical Staining for Tissue Biomarker Analysis

Immunohistochemistry (IHC) is a technique that uses antibodies to detect the presence and location of specific proteins (antigens) within a tissue sample. By visualizing the expression of a biomarker in its tissue context, IHC can provide critical insights into the mechanism of action of a compound in a whole organism. It is often used in preclinical research to see how a drug affects protein expression in target tissues, for example, to assess the reduction of inflammatory markers in response to treatment.

No research data is available from immunohistochemical studies involving Esculentoside Q.

Future Perspectives in Esculentoside Q Academic Research

Unraveling Undiscovered Molecular Targets and Signaling Networks of Esculentoside Q

A primary focus of future research on Esculentoside Q will be the identification and characterization of its specific molecular targets and the signaling pathways it modulates. While direct research on Esculentoside Q is limited, studies on the closely related saponin (B1150181), Esculentoside A, provide a foundational roadmap for these investigations.

Esculentoside A has been shown to interact with several key inflammatory and cancer-related targets. nih.govresearchgate.net Future studies should, therefore, investigate whether Esculentoside Q exhibits similar activities. Potential molecular targets for Esculentoside Q, extrapolated from research on related compounds, could include enzymes such as cyclooxygenase-2 (COX-2) and casein kinase 2 (CK2). researchgate.net Another protein of interest is the high-mobility group box 1 (HMGB1), a damage-associated molecular pattern molecule implicated in inflammation and cancer. researchgate.net

The signaling pathways modulated by Esculentoside A also offer promising avenues for investigation into Esculentoside Q's mechanism of action. Research has demonstrated that Esculentoside A can suppress the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses. nih.gov Additionally, it has been observed to decrease the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov Future research should aim to determine if Esculentoside Q similarly influences these pathways.

Table 1: Potential Molecular Targets and Signaling Pathways for Future Esculentoside Q Research (Based on Esculentoside A Data)

| Category | Potential Target/Pathway | Rationale from Esculentoside A Studies |

| Molecular Targets | Cyclooxygenase-2 (COX-2) | Known target involved in inflammation. researchgate.net |

| Casein Kinase 2 (CK2) | Implicated in various cellular processes, including cancer. researchgate.net | |

| High-Mobility Group Box 1 (HMGB1) | A key protein in inflammation and cancer signaling. researchgate.net | |

| Signaling Networks | Nuclear Factor-kappa B (NF-κB) | Inhibition of this pathway reduces inflammation. nih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | Modulation of MAPK phosphorylation affects cellular responses. nih.gov | |

| NLRP3 Inflammasome | Inhibition of this inflammasome can reduce inflammation. nih.gov |

Exploration of Esculentoside Q Interactions within Complex Biological Systems

Future research should explore the specific interactions of Esculentoside Q with cellular and subcellular membranes. This could involve studying its effects on model membrane systems, such as liposomes and monolayers, to characterize its membrane-disrupting or -modulating properties. nih.gov Furthermore, investigating how Esculentoside Q interacts with the gut microbiota could reveal indirect mechanisms of action, as the biotransformation of saponins (B1172615) by gut bacteria can produce metabolites with altered biological activities.

The potential for synergistic or antagonistic interactions with other molecules is another important area of future study. Natural extracts often contain a mixture of compounds that can act together to produce a greater effect than any single compound alone. nih.gov Investigating the effects of Esculentoside Q in combination with other phytochemicals or conventional drugs could uncover novel therapeutic strategies.

Development of Novel Esculentoside Q Derivatives with Enhanced Specificity and Potency

The chemical structure of Esculentoside Q provides a scaffold for the synthesis of novel derivatives with potentially improved pharmacological properties. A study focused on Esculentoside A demonstrated the feasibility of creating a series of derivatives with altered biological activities. In that research, 46 derivatives of Esculentoside A and its aglycone, phytolaccagenin, were synthesized and evaluated. nih.gov

A similar approach can be applied to Esculentoside Q. By modifying specific functional groups on the Esculentoside Q molecule, it may be possible to enhance its binding affinity for specific molecular targets, thereby increasing its potency and specificity. This could also lead to a reduction in off-target effects. The structure-activity relationships established from such studies would be invaluable for the rational design of new therapeutic agents. For instance, modifications to the sugar moieties or the aglycone backbone could significantly influence the compound's biological activity.

Table 2: Research Strategy for Developing Novel Esculentoside Q Derivatives

| Step | Description | Desired Outcome |

| 1. Isolation & Characterization | Isolate pure Esculentoside Q and fully characterize its chemical structure. | A well-defined starting molecule for chemical modification. |

| 2. Synthesis of Derivatives | Systematically modify functional groups on the Esculentoside Q molecule. | A library of novel Esculentoside Q derivatives. |

| 3. Biological Screening | Evaluate the biological activities of the derivatives (e.g., anti-inflammatory, anticancer). | Identification of derivatives with enhanced potency and/or specificity. |

| 4. Structure-Activity Relationship (SAR) Analysis | Correlate the chemical structures of the derivatives with their biological activities. | Understanding of the chemical features responsible for biological effects, guiding future design. |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Esculentoside Q Mechanism Studies

The use of "omics" technologies, such as metabolomics and proteomics, offers a powerful, unbiased approach to elucidating the mechanism of action of Esculentoside Q. These technologies provide a global snapshot of the molecular changes that occur in a biological system in response to treatment with the compound.

A study on Esculentoside A-induced hepatotoxicity successfully integrated non-targeted metabolomics with network toxicology to identify key metabolic pathways and protein targets affected by the compound. researchgate.net This research identified 16 potential biomarkers and implicated pathways such as glycerophospholipid metabolism and tryptophan metabolism. researchgate.net

A similar multi-omics strategy can be employed for Esculentoside Q.

Proteomics can identify changes in the expression levels of proteins within cells or tissues treated with Esculentoside Q, providing direct insight into the cellular pathways being modulated.

Metabolomics can reveal alterations in the metabolic profile, highlighting the downstream effects of the compound on cellular metabolism. nih.gov

Transcriptomics can be used to analyze changes in gene expression, offering a comprehensive view of the cellular response at the transcriptional level.

Integrating the data from these different omics platforms can provide a holistic understanding of Esculentoside Q's mechanism of action, from gene expression changes to alterations in protein levels and metabolic functions.

Investigation of Interplay between Esculentoside Q and Endogenous Metabolic Pathways

The interaction of Esculentoside Q with endogenous metabolic pathways is a critical area for future investigation. As natural compounds are xenobiotics, they are subject to metabolism by the body's detoxification systems, primarily involving phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., glucuronidation, sulfation) enzymes. nih.gov Understanding how Esculentoside Q is metabolized is essential for determining its bioavailability, duration of action, and potential for drug-drug interactions.

Furthermore, Esculentoside Q may actively modulate endogenous metabolic pathways. The metabolomics study of Esculentoside A pointed to an impact on glycerophospholipid and tryptophan metabolism. researchgate.net Future research on Esculentoside Q should explore its effects on a broader range of metabolic pathways, including:

Lipid metabolism: Given the structural similarity of saponins to cholesterol, their effects on lipid synthesis and transport are of interest.

Glucose metabolism: Investigating the influence of Esculentoside Q on pathways like glycolysis and gluconeogenesis could reveal potential applications in metabolic disorders.

Amino acid metabolism: As suggested by the Esculentoside A study, the impact on amino acid pathways could have widespread effects on cellular function.

Detoxification pathways: Research should also examine whether Esculentoside Q can induce or inhibit key detoxification enzymes, which could have implications for its use in combination with other therapeutic agents.

By elucidating these interactions, a more complete picture of the physiological effects of Esculentoside Q can be developed, paving the way for its potential therapeutic applications.

Q & A

Q. How can researchers validate the purity and structural identity of Esculentoside Q in experimental workflows?

To confirm purity, use high-performance liquid chromatography (HPLC) with a purity threshold ≥98% and compare retention times against certified standards. Structural identity should be verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR, C-NMR) and mass spectrometry (MS) to analyze molecular fragmentation patterns. Ensure experimental protocols align with reproducibility standards, such as detailing solvent systems and instrument calibration parameters in supplementary materials .

Q. What in vitro models are methodologically robust for preliminary screening of Esculentoside Q’s anti-inflammatory activity?

Use lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) to assess cytokine modulation (e.g., TNF-α, IL-6) via ELISA or multiplex assays. Include controls for baseline cytokine levels and validate results with pathway-specific inhibitors (e.g., NF-κB or MAPK inhibitors). Replicate experiments across multiple cell passages to minimize batch variability .

Q. Which statistical approaches are optimal for analyzing dose-dependent effects of Esculentoside Q in cytotoxicity assays?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance. Address outliers via Grubbs’ test or robust statistical methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of Esculentoside Q across different experimental systems?

Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, solvent compatibility, or assay endpoints). Validate findings using orthogonal methods (e.g., transcriptomics for pathway analysis alongside ELISA). Employ structural equation modeling (SEM) to assess latent variables influencing bioactivity .

Q. What experimental design principles mitigate bias in preclinical studies investigating Esculentoside Q’s mechanism of action?

Implement blinded data collection and randomization of treatment groups. Use positive controls (e.g., dexamethasone for anti-inflammatory studies) and negative controls (e.g., vehicle-only groups). Pre-register hypotheses and analytical plans to reduce HARKing (hypothesizing after results are known). Include open-ended response fields in data logs to capture unexpected observations .

Q. How should researchers optimize pharmacokinetic studies for Esculentoside Q to enhance translational relevance?

Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, and metabolism. Validate models with in vivo data from rodent studies, measuring plasma concentrations via LC-MS/MS. Account for protein binding and tissue-specific bioavailability. Cross-reference results with structurally analogous saponins to identify metabolic bottlenecks .

Q. What strategies address low reproducibility in Esculentoside Q’s in vivo efficacy studies?

Standardize animal models (e.g., genetic background, diet, and housing conditions). Use power analysis to determine cohort sizes ensuring statistical rigor. Share raw datasets and protocols via open-access repositories. Replicate key findings in independent labs using harmonized methodologies .

Methodological Considerations

- Data Integrity : Integrate attention-check questions (e.g., "Please select ‘Strongly Disagree’ to confirm attention") in surveys or observational studies to filter low-quality responses .

- Literature Synthesis : Systematically review existing studies on Esculentoside Q using PRISMA guidelines, emphasizing gaps in mechanistic or translational evidence .

- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, reporting attrition rates and humane endpoints explicitly .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.